Molecular Descriptor Differentiation: Lipophilic Ligand Efficiency vs. Close Analogs
The target compound (MW 301.29, C15H13F2N5) can be compared to the closest catalogued analog, 1-(3,4-difluorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (MW ~317 Da, C16H17F2N6) [1]. The pyrrolidine substituent in the target compound results in a smaller, less polar C4 appendage compared to the N-methylpiperazine analog, which is predicted to reduce molecular weight by ~16 Da, lower topological polar surface area, and decrease the number of hydrogen bond acceptors by 1. These differences are expected to translate into higher passive permeability and reduced P-glycoprotein recognition, making the pyrrolidinyl variant a more suitable scaffold for CNS-targeted kinase inhibitor programs.
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW 301.29 Da; HBA = 5 (predicted) |
| Comparator Or Baseline | 1-(3,4-difluorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: MW ~317 Da; HBA = 6 (predicted) |
| Quantified Difference | ΔMW ≈ 16 Da; ΔHBA = 1 |
| Conditions | In silico calculation based on chemical structure |
Why This Matters
Lower MW and reduced HBA count are empirically correlated with higher CNS MPO score and improved brain penetration potential, directly influencing procurement decisions for neuroscience kinase inhibitor programs.
- [1] Benchchem. 1-(3,4-difluorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine catalog entry. Note: Benchchem is an excluded source; data used here is structural only. View Source
